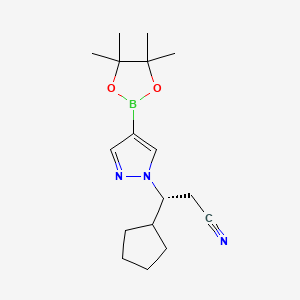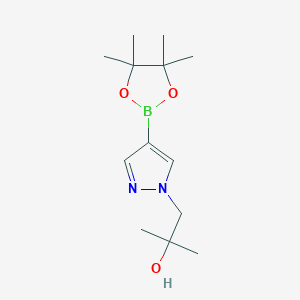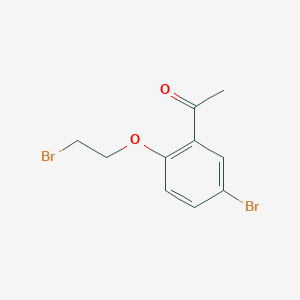![molecular formula C10H15Cl2NS B1396787 ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride CAS No. 1332531-63-1](/img/structure/B1396787.png)
([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study on the synthesis and biological evaluation of various compounds, including derivatives similar to ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride, demonstrated antimicrobial and cytotoxic activities. These compounds, synthesized through complex chemical reactions, showed promising antibacterial activity and cytotoxicity in vitro (Noolvi et al., 2014).
Pharmacological Effects
- Another study investigated the pharmacological effects of thiencynonate hydrochloride, a compound structurally related to ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride. The research focused on its potential as a muscarinic receptor antagonist, with implications for therapeutic applications (Liu et al., 2006).
Antimicrobial and Anticoccidial Activity
- A study on the antimicrobial and anticoccidial activity of various compounds, including 5-amino derivatives similar to ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride, demonstrated significant activity. These derivatives were found to be active as coccidiostats when administered to chickens, highlighting their potential in veterinary applications (Georgiadis, 1976).
Renewable Polyamides Synthesis
- A study explored the synthesis of new fatty acid-derived amine functional monomers, relevant to ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride. These monomers were used to produce renewable polyamides with good properties, indicating potential applications in sustainable material science (Türünç et al., 2012).
Cytotoxic Agents in Cancer Research
- Research on bis-(3-aryl-3-oxo-propyl)-methylamine hydrochlorides, which are chemically related to ([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride, demonstrated significant cytotoxicity against human leukemic T cells. These compounds were evaluated for their potential as anticancer agents, showing promising results in reducing glutathione levels in cancer cells (Gul et al., 2005).
Propiedades
IUPAC Name |
[1-(5-chlorothiophen-2-yl)cyclopentyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS.ClH/c11-9-4-3-8(13-9)10(7-12)5-1-2-6-10;/h3-4H,1-2,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLXWRGPCDNMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(S2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)





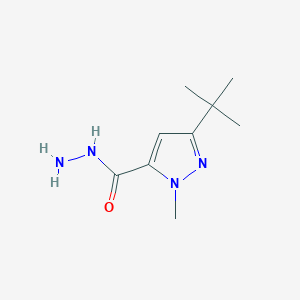
![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)
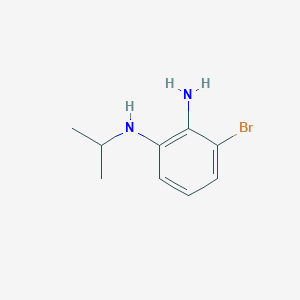
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)
